molecular formula C22H23F3N2O2 B1223643 2-(2,3-dihydro-1H-inden-5-yloxy)-1-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone

2-(2,3-dihydro-1H-inden-5-yloxy)-1-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone

Cat. No. B1223643
M. Wt: 404.4 g/mol
InChI Key: XRUPRZLYHGUBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1H-inden-5-yloxy)-1-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone is a member of piperazines.

Scientific Research Applications

  • Forensic and Clinical Applications :

    • A related compound, 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone, was identified in a suspicious powder and its structure was characterized using various analytical techniques. This study aids forensic and clinical laboratories in identifying similar compounds (Bijlsma et al., 2015).
  • Synthetic Methodology :

    • The compound's synthesis, via green microwave versus conventional methods, was reported, demonstrating the efficiency of eco-friendly synthesis methods. This has implications for the sustainable synthesis of similar chemical compounds (Said et al., 2020).
  • Pharmacological Research :

    • Derivatives of this compound have been evaluated for potential antitumor activities, particularly against breast cancer cells, indicating the compound's relevance in medicinal chemistry and drug development (Yurttaş et al., 2014).
  • Bioactive Compound Synthesis :

    • The compound has been used in the synthesis of new Mannich bases, which were evaluated for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. This shows its role in creating bioactive molecules for pharmaceutical research (Gul et al., 2019).
  • Antipsychotic Drug Development :

    • A study described the synthesis and pharmacological evaluation of derivatives as potential antipsychotic drugs. This highlights its application in the development of new treatments for psychiatric disorders (Bhosale et al., 2014).
  • Antimicrobial Research :

    • The compound's derivatives were synthesized and evaluated for antimicrobial activity, demonstrating its significance in the search for new antimicrobial agents (Tomar et al., 2007).

properties

Product Name

2-(2,3-dihydro-1H-inden-5-yloxy)-1-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone

Molecular Formula

C22H23F3N2O2

Molecular Weight

404.4 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C22H23F3N2O2/c23-22(24,25)18-5-2-6-19(14-18)26-9-11-27(12-10-26)21(28)15-29-20-8-7-16-3-1-4-17(16)13-20/h2,5-8,13-14H,1,3-4,9-12,15H2

InChI Key

XRUPRZLYHGUBSK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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